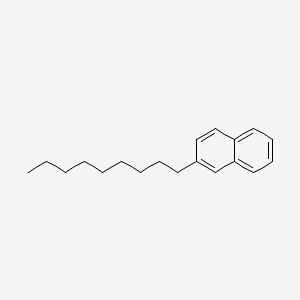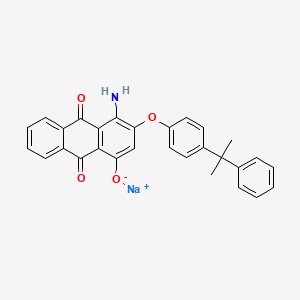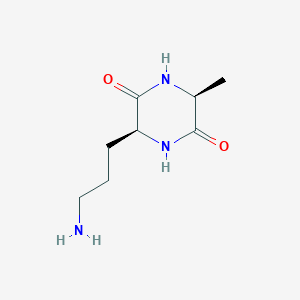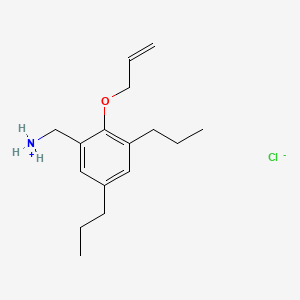
Thiphencillin potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiphencillin potassium is a penicillin analog patented by Abbott Laboratories as an antibacterial agent. It exhibits potent antibacterial activity against various species and genera of pathogenic bacteria . The molecular formula of this compound is C16H17N2O4S2.K, and it has a molecular weight of 404.545 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiphencillin potassium is synthesized through a series of chemical reactions involving the incorporation of a phenylthio group into the penicillin core structure. The synthetic route typically involves the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.
Introduction of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable phenylthio compound reacts with the penicillin core under controlled conditions.
Formation of the Potassium Salt: The final step involves the conversion of the thiphencillin compound into its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and control of reaction conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Thiphencillin potassium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the thioether form.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the penicillin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as thiols and amines are employed under controlled pH and temperature conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through reduction reactions.
Substituted Penicillins: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Thiphencillin potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of penicillin analogs.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: Another penicillin analog with a similar mechanism of action but different spectrum of activity.
Ampicillin: A broad-spectrum penicillin analog with enhanced activity against Gram-negative bacteria.
Methicillin: A penicillin analog resistant to beta-lactamase enzymes produced by certain bacteria.
Uniqueness of Thiphencillin Potassium
This compound is unique due to its potent antibacterial activity against a wide range of pathogenic bacteria and its stability in the presence of beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
| 4803-45-6 | |
Fórmula molecular |
C16H17KN2O4S2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S2.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Clave InChI |
MADJTHHWRMUVQG-LQDWTQKMSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)


![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/no-structure.png)


![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
